Cas no 452972-06-4 (Pyridine, 4-chloro-3-(4-methylphenyl)-)
Pyridine, 4-chloro-3-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 4-chloro-3-(4-methylphenyl)-
-
Pyridine, 4-chloro-3-(4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9064330-1.0g |
4-chloro-3-(4-methylphenyl)pyridine |
452972-06-4 | 95% | 1.0g |
$0.0 | 2023-01-09 |
Pyridine, 4-chloro-3-(4-methylphenyl)- Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Pyridine, 4-chloro-3-(4-methylphenyl)-
Exploring Pyridine, 4-chloro-3-(4-methylphenyl)- (CAS No. 452972-06-4): Properties, Applications, and Market Insights
Pyridine, 4-chloro-3-(4-methylphenyl)- (CAS No. 452972-06-4) is a specialized heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique pyridine core substituted with a chloro group and a 4-methylphenyl moiety, serves as a versatile building block in synthetic chemistry. Its molecular structure, C12H10ClN, offers a balance of reactivity and stability, making it valuable for various applications.
The growing interest in 4-chloro-3-(4-methylphenyl)pyridine is driven by its role in the development of advanced pharmaceutical intermediates and agrochemicals. Researchers are particularly intrigued by its potential in designing small-molecule inhibitors and ligands for drug discovery. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such compounds, as they can be optimized for specific biological targets using predictive modeling.
One of the key advantages of Pyridine, 4-chloro-3-(4-methylphenyl)- is its adaptability in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in medicinal chemistry. The compound’s chloro substituent acts as a reactive handle, enabling further functionalization to tailor properties for specific applications.
In the context of sustainable chemistry, 452972-06-4 has been explored for its potential in green synthesis routes. With increasing regulatory pressure to minimize hazardous waste, chemists are investigating catalytic methods to incorporate this compound into more efficient and environmentally friendly processes. This aligns with the broader industry shift toward green chemistry principles and circular economy practices.
The market for 4-chloro-3-(4-methylphenyl)pyridine is expanding, particularly in regions with strong pharmaceutical and agrochemical sectors. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet the demand from research institutions and industrial laboratories. Additionally, its relevance in high-throughput screening and combinatorial chemistry has made it a sought-after reagent in drug discovery pipelines.
From a safety and handling perspective, Pyridine, 4-chloro-3-(4-methylphenyl)- requires standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While it is not classified as a highly hazardous substance, its chlorinated pyridine structure warrants careful handling to avoid unnecessary exposure. Material Safety Data Sheets (MSDS) provide detailed guidelines for storage and disposal, ensuring compliance with global regulatory standards.
Looking ahead, the future of CAS No. 452972-06-4 appears promising, with ongoing research exploring its utility in new therapeutic areas and material science. Innovations in catalysis and process optimization are expected to further enhance its accessibility and application scope. As the scientific community continues to uncover its potential, this compound is poised to remain a critical tool in modern chemical synthesis.
452972-06-4 (Pyridine, 4-chloro-3-(4-methylphenyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)